molecular formula C13H8F3N3S B2451479 2-(1H-pyrrol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine CAS No. 860788-79-0

2-(1H-pyrrol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2451479
CAS No.: 860788-79-0
M. Wt: 295.28
InChI Key: PSUKHRGFJYPZTL-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C13H8F3N3S and a molecular weight of 295.28 . It belongs to the pyrimidine family, which is an important class of heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • A related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was synthesized through a facile procedure, highlighting the molecule's planar conformation except for the F atoms as revealed by X-Ray diffraction analysis (Yang et al., 2014).

Synthesis of Derivative Compounds

  • A series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized using cyclocondensation, revealing the potential for creating a variety of pyrimidine derivatives with different substituents (Flores et al., 2006).

Optical Properties and Sensor Application

  • A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system were synthesized and characterized, revealing their potential use as polarity or proton sensors due to distinct absorption and emission wavelengths and strong fluorosolvatochromic properties (Muraoka et al., 2016).

Non-Covalent Interaction Studies

  • Investigations based on non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas provided insights into hydrogen bonds, van der Waals interactions, and steric/ring closure effects, crucial for understanding molecular behaviors (Zhang et al., 2018).

Catalyzed Synthesis of Pyrimidine Derivatives

  • A new, efficient, and high-yield synthetic method for thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives was developed, showcasing a solvent-free process that could streamline the production of these compounds (Pokhodylo et al., 2015).

Synthesis of Fused Tetracyclic Systems

  • Synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines and related fused tetracyclic systems were achieved, demonstrating the molecule's versatility in forming complex heterocyclic structures (Bakhite et al., 2005).

Properties

IUPAC Name

2-pyrrol-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)11-8-9(10-4-3-7-20-10)17-12(18-11)19-5-1-2-6-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUKHRGFJYPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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